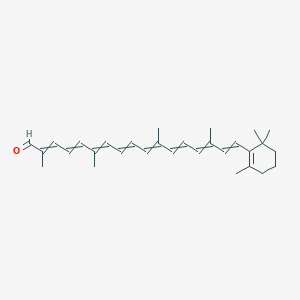

beta-Apocarotenal

Description

Beta-Apocarotenal (C₃₂H₄₄O₆, CAS No. 107-26-1), also known as E160(e), is an apocarotenoid derived from the oxidative cleavage of beta-carotene. It is a natural or synthetic orange-red pigment widely used as a food additive, cosmetic ingredient, and pharmaceutical excipient . Structurally, it features a conjugated polyene chain terminated by an aldehyde group, which enhances its polarity compared to its parent compound, beta-carotene. This compound is valued for its color stability and bioavailability, making it a critical component in formulations requiring precise hue control and antioxidant properties .

Properties

IUPAC Name |

2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMMVLFMMAQXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862538 | |

| Record name | 2,6,11,15-Tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Basic Properties and Chemical Structure

Before delving into preparation methods, understanding the basic properties of beta-apocarotenal is essential. β-Apo-8′-carotenal (CAS No. 1107-26-2) has a molecular formula of C30H40O and a molecular weight of approximately 416.65 g/mol. The chemical structure features a polyene chain with multiple conjugated double bonds terminated by an aldehyde group, which confers its characteristic properties.

Other variants include β-apo-10′-carotenal (CAS No. 640-49-3) with a molecular formula of C27H36O and a molecular weight of 376.582 g/mol. The nomenclature indicates the position of cleavage in the carotenoid structure, with the number representing the carbon position where the carotenoid chain is cleaved.

Chemical Synthesis Routes

Oxidation of Apo Alcohols

One of the most common methods for preparing this compound involves the oxidation of corresponding apo alcohols. This two-step process first requires the preparation of apo alcohol followed by its oxidation to the corresponding carotenal.

Preparation of Apo Alcohol

The preparation of apo alcohol typically begins with the reduction of β-apo-8′-ethyl carotenoate using reducing agents such as lithium aluminum hydride or sodium borohydride. A detailed procedure is as follows:

- Under inert gas protection (nitrogen), lithium aluminum hydride (0.005-0.015 mol) is mixed with tetrahydrofuran (25-50 mL) in a reaction vessel.

- The solution is cooled to approximately 10°C with magnetic stirring.

- β-Apo-8′-ethyl carotenoate (0.005-0.01 mol) dissolved in tetrahydrofuran is added dropwise, maintaining the internal temperature below 15°C.

- The reaction is monitored using thin-layer chromatography with a developing agent of petroleum ether:ethyl acetate (4:1 v/v).

- After complete conversion (approximately 0.5-5.0 hours), water is added dropwise for hydrolysis.

- The reaction mixture is filtered to remove solids, and the filtrate is concentrated to obtain the apo alcohol concentrate.

Oxidation to this compound

The second step involves the oxidation of apo alcohol to this compound using various oxidizing agents:

- Under inert gas protection, the apo alcohol concentrate is dissolved in an appropriate solvent (trichloromethane, dichloromethane, or tetrahydrofuran).

- An oxidizing agent such as manganese dioxide, pyridinium chlorochromate, hydrogen peroxide, or 4-hydroxy-2,2,6,6-tetramethyl piperidine nitroxide radical is added.

- The reaction proceeds at 0-30°C for 1-12 hours, monitored by thin-layer chromatography.

- After completion, the reaction mixture is filtered and purified using silica gel column chromatography.

- The purified product is obtained with yields ranging from 50-85%, depending on reaction conditions.

Table 1: Reaction Conditions for Oxidation of Apo Alcohol to Beta-Apo-8′-Carotenal

| Parameter | Condition Range | Optimal Condition |

|---|---|---|

| Temperature | 0-30°C | 15-20°C |

| Reaction Time | 1.0-12.0 hours | 5.0 hours |

| Oxidizing Agent | MnO₂, PCC, H₂O₂, TEMPO | Manganese dioxide |

| Solvent | Chloroform, DCM, THF | Trichloromethane |

| Molar Ratio (Oxidant:Alcohol) | 1:1 to 10:1 | 10:1 |

| Yield | 30-85% | 50.20% |

Alternative Synthesis Method: Reduction-Oxidation Approach

An alternative method involves the synthesis of β-apo-8′-carotenol from β-apo-8′-carotenal, which can be reversed to produce this compound. This method is noteworthy for laboratory preparations:

- Five milligrams of β-apo-8′-carotenal is mixed with 15 mg (3.3 equivalents) of sodium borohydride in 5 ml of absolute ethanol and 2 ml of toluene under argon with magnetic stirring.

- After approximately 1.5 hours, the reaction mixture becomes lighter in color, indicating progress.

- Saturated ammonium chloride (1 ml, 4°C) is added, and the mixture is partitioned between saturated sodium chloride and ethyl acetate.

- The ethyl acetate layer is dried over sodium sulfate, filtered, and concentrated.

- The product is purified using preparative TLC with 20% ethyl acetate/hexanes as the mobile phase.

This method can be reversed using appropriate oxidizing agents to convert β-apo-8′-carotenol back to β-apo-8′-carotenal.

Continuous Preparation Process Using Tubular Reactors

For industrial-scale production, continuous preparation processes offer advantages in terms of efficiency, consistency, and scalability. A novel approach uses a tubular reactor system for the continuous preparation of beta-apo-12′-carotenal.

Process Description

This method employs a horizontal tubular reactor system with the following components:

- Raw material storage tanks

- Pumps and flowmeters

- Tubular reactor

- Water washing kettle

- Light component removal tower

The process consists of the following steps:

Solution preparation: Three solutions are prepared separately:

- Dodecenal solution (20% mass concentration in toluene)

- C15 phosphine salt solution (60% mass concentration in ethanol)

- Alkali auxiliary agent/additive mixed solution (10% sodium carbonate with potassium pyrophosphate)

Reaction: The three solutions enter the tubular reactor with controlled feeding speeds:

- Dodecenal solution: 68g/min

- C15 phosphine salt solution: 70g/min

- Alkali solution: 97g/min

The reaction occurs at 40°C with a residence time of 50 minutes.

Water washing: The reaction liquid enters a water washing kettle and is washed at 30°C for 20 minutes.

Light component removal: The organic phase undergoes light component removal at 70-110°C under atmospheric pressure to obtain the final product.

Performance and Advantages

This continuous process offers several advantages:

- High reaction yield (>95%)

- Low impurity content (beta-carotene content <1%)

- Stable product quality

- Low energy consumption

- Reduced back-mixing phenomenon, limiting side reactions

Table 2: Performance Comparison of Batch vs. Continuous Production of Beta-Apo-12′-Carotenal

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Yield | 70-85% | >95% |

| Beta-carotene Impurity | 2-5% | <1% |

| Process Consistency | Variable | Highly consistent |

| Energy Consumption | Higher | Lower |

| Production Capacity | Limited | Scalable |

| Process Control | Manual interventions | Automated control |

Laboratory-Scale Preparation of Analytical Standards

For analytical purposes, the preparation of this compound standards requires specific approaches to ensure high purity and concentration accuracy.

Standard Solution Preparation

The preparation of apocarotenal standard solutions typically follows this procedure:

Internal Standard Solution

For analytical methods requiring internal standards:

- Transfer 4.0 ml apocarotenal working solution to a 50 ml volumetric flask.

- Dilute to volume with sample solution.

- Store at -20°C for up to one month.

Table 3: Composition of Apocarotenal Standard Solutions

| Solution Type | Apocarotenal Amount | Total Volume | Concentration |

|---|---|---|---|

| Stock Solution | 5.0 mg | 25 ml | 20 mg/100 ml |

| Working Solution | 1.0 ml of stock | 100 ml | 200 μg/100 ml |

| Internal Standard | 4.0 ml of working | 50 ml | 16 μg/100 ml |

Comparative Analysis of Preparation Methods

Different preparation methods of this compound offer distinct advantages and limitations. Here, we compare the key aspects of the various methods:

Yield and Purity Comparison

The oxidation of apo alcohols typically yields 50-85% of this compound with moderate purity requiring further purification steps. In contrast, the continuous tubular reactor method offers yields exceeding 95% with high purity (beta-carotene impurity <1%).

Scalability and Industrial Applicability

Laboratory-scale methods such as the oxidation of apo alcohols are suitable for small-scale synthesis but face challenges in scaling up due to heat transfer limitations and reaction control issues. The continuous tubular reactor approach addresses these challenges, offering improved scalability and process consistency suitable for industrial production.

Chemical Reactions Analysis

Formation of Beta-Apocarotenals

Beta-apocarotenals are primarily formed through the eccentric cleavage of beta-carotene. This process can occur enzymatically via beta-carotene 9',10'-dioxygenase 2 (BCO2), which cleaves beta-carotene at the 9',10' double bond to produce beta-apo-10'-carotenal and beta-ionone . Nonenzymatic cleavage can also occur through chemical oxidation, leading to a variety of beta-apocarotenals, such as beta-apo-8'-carotenal, beta-apo-12'-carotenal, and beta-apo-14'-carotenal .

Table 1: Enzymatic and Nonenzymatic Formation of Beta-Apocarotenals

| Cleavage Method | Products | Conditions |

|---|---|---|

| Enzymatic (BCO2) | Beta-apo-10'-carotenal, Beta-ionone | Specific enzyme activity |

| Nonenzymatic | Beta-apo-8'-carotenal, Beta-apo-12'-carotenal, Beta-apo-14'-carotenal | Chemical oxidation, autoxidation |

Chemical Reactions Involving Beta-Apocarotenals

Beta-apocarotenals can undergo several chemical reactions that modify their structure and biological activity:

-

Oxidation to Carboxylic Acids : Beta-apocarotenals can be oxidized to their corresponding carboxylic acids, such as beta-apo-8'-carotenoic acid, by aldehyde dehydrogenases . This conversion is similar to the beta-oxidation of fatty acids.

-

Reduction to Alcohols : Beta-apocarotenals can be reduced to beta-apocarotenols by aldehyde reductases or alcohol dehydrogenases .

-

Epoxidation : Beta-apocarotenoids can undergo epoxidation, forming compounds like 5,6-epoxy-beta-apo-8'-carotenol, which mimics the metabolic fate of retinoids .

Table 2: Chemical Modifications of Beta-Apocarotenals

| Reaction Type | Starting Compound | Product | Enzymes Involved |

|---|---|---|---|

| Oxidation | Beta-apo-8'-carotenal | Beta-apo-8'-carotenoic acid | Aldehyde dehydrogenases |

| Reduction | Beta-apo-8'-carotenal | Beta-apo-8'-carotenol | Aldehyde reductases, alcohol dehydrogenases |

| Epoxidation | Beta-apo-8'-carotenol | 5,6-epoxy-beta-apo-8'-carotenol | Peroxidases or chemical oxidation |

Biological Activities of Beta-Apocarotenals

Beta-apocarotenals exhibit biological activities, particularly in modulating retinoid signaling pathways. They can act as antagonists of retinoic acid receptors (RARs), influencing gene expression and cellular processes . For example, beta-apo-13-carotenone has been shown to antagonize the activation of RARβ by retinoic acid .

Table 3: Biological Activities of Beta-Apocarotenals

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Beta-apo-13-carotenone | Antagonizes RARβ activation | Direct binding to RARβ |

| Beta-apo-14'-carotenoic acid | Antagonizes RARα, β, and γ | High affinity ligand for RARs |

Scientific Research Applications

Food Industry Applications

2.1 Food Additive

Beta-apocarotenal is utilized as a food coloring agent (E 160e) in various processed foods such as beverages, cheese, butter, and margarine. Its safety has been evaluated through multiple studies, including genotoxicity tests which showed no significant concerns regarding its use in food . The European Food Safety Authority has established an acceptable daily intake based on toxicity studies conducted in animal models .

2.2 Nutritional Benefits

As a carotenoid derivative, this compound may contribute to human health by serving as a precursor to vitamin A through metabolic conversion. This compound is also thought to possess antioxidant properties that can help mitigate oxidative stress in the body .

3.1 Interaction with Retinoic Acid Receptors

This compound and its derivatives have been shown to interact with retinoic acid receptors (RARs), which play a crucial role in gene regulation. Research indicates that certain beta-apocarotenals act as high-affinity ligands for RARs, influencing gene expression related to cellular differentiation and proliferation .

3.2 Metabolic Pathways

Studies using Caco-2 cells (a model for intestinal absorption) demonstrate that beta-apocarotenals undergo extensive metabolism after uptake. For instance, beta-apo-10′-carotenal is rapidly converted into metabolites like 5,6-epoxy-beta-apo-10′-carotenol . This suggests that dietary intake of beta-apocarotenals may not lead to direct absorption but rather to metabolic conversion into bioactive compounds.

Case Studies and Research Findings

Mechanism of Action

Beta-Apocarotenal exerts its effects through various molecular targets and pathways:

Oxidative Cleavage: The compound is produced through the oxidative cleavage of beta-carotene by carotenoid oxygenases (BCO1 and BCO2).

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Gene Expression: It influences gene expression related to carotenoid metabolism and stress responses in plants.

Vitamin A Precursor: As a precursor to vitamin A, this compound is involved in the biosynthesis of retinoids, which are essential for vision and cellular differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison

| Property | This compound | Beta-Carotene | Annatto (Bixin/Norbixin) |

|---|---|---|---|

| Chemical Formula | C₃₂H₄₄O₆ | C₄₀H₅₆ | C₂₅H₃₀O₄ (bixin) |

| E Number | E160(e) | E160a | E160b |

| Color | Orange | Yellow-orange | Orange-red |

| Solubility | Lipid-soluble | Lipid-soluble | Water-soluble (norbixin) |

| Primary Source | Synthetic/plant extraction | Carrots, algae, synthesis | Achiote tree seeds |

| Key Applications | Foods, cosmetics, pharma | Supplements, fortified foods | Cheeses, snacks, dairy |

| Bioactivity | Antioxidant, provitamin A* | Provitamin A, antioxidant | Antioxidant, coloring agent |

*this compound lacks provitamin A activity due to its truncated structure compared to beta-carotene .

Research Findings and Analytical Characterization

This compound vs. Beta-Carotene :

this compound’s shorter carbon chain (C32 vs. C40) and terminal aldehyde group reduce its lipophilicity, enhancing its solubility in polar matrices. Analytical methods such as LC-MS and NMR (e.g., Supporting Information in ) are critical for distinguishing these compounds due to structural similarities. Beta-Carotene’s provitamin A activity is absent in this compound, limiting the latter’s nutritional role but expanding its use as a stable colorant .- This compound vs. Annatto: Annatto’s primary pigments, bixin and norbixin, are dicarboxylic carotenoids with superior water solubility (norbixin) compared to this compound. However, this compound exhibits greater thermal stability in lipid-based systems.

Biological Activity

Beta-apocarotenal, a carotenoid derivative, has garnered significant attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of this compound, including its metabolic pathways, interactions with nuclear receptors, and implications for health based on recent research findings.

1. Metabolism and Absorption

This compound is metabolized in the body primarily through enzymatic cleavage, particularly by the enzymes beta-carotene 15,15'-monooxygenase (BCMO1) and beta-carotene 9',10'-dioxygenase (BCDO2). These enzymes convert beta-carotene into various apocarotenoids, including this compound. Research indicates that dietary beta-apocarotenals undergo extensive metabolism in intestinal cells, with rapid uptake and conversion into metabolites such as 5,6-epoxy-beta-apocarotenol and dihydro-beta-apocarotenol .

Table 1: Metabolic Pathways of this compound

| Enzyme | Reaction | Products |

|---|---|---|

| BCMO1 | Cleavage of beta-carotene | Retinaldehyde, this compound |

| BCDO2 | Cleavage of beta-carotene | Beta-10'-apocarotenal, beta-ionone |

2. Interaction with Nuclear Receptors

This compound has been shown to interact with retinoic acid receptors (RARs), which are critical for regulating gene expression related to cell growth and differentiation. Studies indicate that certain beta-apocarotenoids act as antagonists to RARs, inhibiting their transactivation capabilities. For instance, beta-apo-14'-carotenoic acid and beta-apo-13-carotenone have demonstrated high affinity for RARs and can significantly reduce the upregulation of RARβ and cytochrome P450-26A1 in HepG2 cells .

Case Study: Antagonistic Effects on RARs

In a study assessing the effects of various beta-apocarotenoids on RAR signaling, it was found that:

- Beta-apo-13-carotenone effectively antagonized RAR activation by 9-cis-retinoic acid.

- The antagonistic effect was observed at concentrations as low as 1 nmol/L, suggesting a potent regulatory role in cellular signaling pathways .

3. Health Implications

The biological activities of this compound extend beyond receptor interactions. Various studies have linked its effects to metabolic regulation, inflammation modulation, and potential anticancer properties:

- Adiposity Regulation : Research involving mice has shown that beta-carotene supplementation leads to a significant reduction in body adiposity by modulating the expression of peroxisome proliferator-activated receptor gamma (PPARγ) target genes .

- Inflammation Modulation : Beta-apocarotenals have been associated with anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in response to stimuli like lipopolysaccharides (LPS) .

Table 2: Health Benefits Associated with this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Adiposity Reduction | Modulation of PPARγ | |

| Anti-inflammatory Effects | Inhibition of TNF-α and IL-6 | |

| Anticancer Properties | Inhibition of cancer cell proliferation |

4. Conclusion

This compound exhibits a range of biological activities that underscore its potential as a functional compound in nutrition and health. Its metabolism involves complex enzymatic pathways leading to various bioactive metabolites that interact with nuclear receptors and modulate important physiological processes. Ongoing research continues to elucidate its mechanisms of action and therapeutic applications.

Q & A

Basic: What analytical methods are most reliable for quantifying beta-Apocarotenal in plant and biological matrices?

Methodological Answer:

this compound quantification typically employs High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors. Key considerations include:

- Sample preparation : Use saponification to eliminate lipid interference, followed by liquid-liquid extraction with solvents like hexane/acetone (1:1 v/v) .

- Validation : Ensure linearity (R² > 0.99) across a concentration range of 0.1–50 µg/mL, with recovery rates ≥85% .

- Matrix-specific adjustments : For biological tissues, add antioxidants (e.g., BHT) to prevent degradation during homogenization .

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from model-specific variables (e.g., cell lines vs. animal metabolism) or dose-response variability . To address this:

- Standardize experimental conditions : Use physiologically relevant concentrations (e.g., 1–10 µM for cell studies) and match in vivo dosing to human-equivalent bioavailability .

- Control for isomerization : this compound degrades under light/heat; validate stability via spectrophotometric scans (λ = 450 nm) pre- and post-experiment .

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to pool data from ≥5 independent studies, adjusting for heterogeneity via random-effects models .

Basic: What protocols ensure reproducible synthesis of this compound for experimental use?

Methodological Answer:

Chemical synthesis via Wittig reaction is widely used:

- Reaction setup : Combine C₉ aldehyde with C₅ phosphonium salt in dry THF under argon, with 2.5 eq. NaHMDS as base .

- Purification : Isolate via silica gel chromatography (hexane:ethyl acetate = 9:1), yielding >95% purity confirmed by NMR (¹H, 13C) and HPLC .

- Storage : Store in amber vials under nitrogen at -80°C to prevent oxidative degradation .

Advanced: What molecular mechanisms underlie this compound’s interaction with nuclear receptors (e.g., RXR, PPARγ)?

Methodological Answer:

Mechanistic studies require multi-modal approaches :

- In silico docking : Use AutoDock Vina to predict binding affinities to receptor ligand-binding domains (e.g., PDB ID: 1FM6 for RXR) .

- Transcriptomic profiling : Treat receptor-transfected HEK293 cells with 5 µM this compound for 24h, followed by RNA-seq to identify downstream targets (e.g., FDR-adjusted p < 0.05) .

- Competitive assays : Co-incubate with known agonists (e.g., 9-cis retinoic acid) and measure luciferase reporter activity .

Basic: How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Methodological Answer:

Adopt accelerated stability testing :

- pH gradients : Incubate samples in buffers (pH 2–8) at 37°C for 24h, monitoring degradation via UV-Vis kinetics .

- Oxidative stress : Add 1 mM H₂O₂ and quantify residual compound via LC-MS/MS, with ascorbic acid as a positive control .

- Light exposure : Use ICH Q1B guidelines, exposing samples to 1.2 million lux·hours and analyzing isomerization via chiral HPLC .

Advanced: What strategies mitigate confounding variables in longitudinal studies on this compound’s anti-inflammatory effects?

Methodological Answer:

- Cohort stratification : Use propensity score matching to balance covariates (e.g., age, baseline CRP levels) .

- Dose-titration : Implement a crossover design with washout periods (≥14 days) to isolate compound-specific effects .

- Multi-omics integration : Pair cytokine profiling (ELISA) with metabolomics (GC-MS) to disentangle compound actions from dietary/host factors .

Basic: Which in vitro assays are optimal for screening this compound’s antioxidant activity?

Methodological Answer:

- DPPH/ABTS assays : Dissolve this compound in ethanol (0.1–100 µg/mL), measure absorbance reduction at 517/734 nm, and calculate IC50 vs. Trolox standards .

- Cellular ROS detection : Use DCFH-DA probes in HepG2 cells pre-treated with 10 µM compound, followed by H₂O₂ challenge and flow cytometry .

Advanced: How can knock-out models clarify this compound’s role in carotenoid cleavage enzyme (CCD) pathways?

Methodological Answer:

- CRISPR-Cas9 models : Generate CCD4/7 knockouts in Arabidopsis or zebrafish, then supplement with 10 µM this compound and quantify metabolites via UPLC-QTOF .

- Enzyme kinetics : Purify recombinant CCDs and measure catalytic efficiency (kcat/Km) using substrate depletion assays .

- Epistatic analysis : Cross mutants with transgenic lines overexpressing this compound-binding proteins (e.g., SR-B1) to identify compensatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.